molecular formula C5H11NO2 B2895853 (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol CAS No. 1390652-01-3

(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol

Cat. No. B2895853
CAS RN: 1390652-01-3
M. Wt: 117.148
InChI Key: PBQHDTRHGNGTLZ-CRCLSJGQSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to analyze the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be analyzed .

Scientific Research Applications

Catalysis and Green Chemistry

A study demonstrated the use of meglumine as an efficient catalyst for the synthesis of functionalized 2-amino-4H-pyrans, highlighting an alternative approach for constructing a diversity-oriented library of 4H-pyrans. This method represents an advancement in green chemistry by providing rapid access to a wide range of compounds with potential biological activities (Guo et al., 2013).

Molecular Structure and Antimicrobial Activity

Another study focused on the crystal structure of a pyran derivative, revealing its antimicrobial properties through structural analysis and docking studies. The research indicates the potential of pyran compounds in developing new antimicrobial agents (Okasha et al., 2022).

Eco-friendly Synthesis Approaches

Research on the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans used urea as an organo-catalyst. This study emphasizes the importance of environmentally benign synthesis methods, contributing to sustainable development in chemical synthesis (Brahmachari & Banerjee, 2014).

Advanced Synthesis Techniques

The development of novel synthesis techniques for arylated pyrazoles, utilizing C-H bonds as functional groups, showcases the ongoing innovation in synthetic methods. These techniques enable the creation of complex molecules with potential applications in drug development and materials science (Goikhman et al., 2009).

Biocatalytic Synthesis and Biological Evaluation

A biocatalytic approach for synthesizing 2-amino-4H-pyrans showcases the integration of green chemistry principles in drug discovery. This method not only offers an eco-friendly synthesis route but also enables the evaluation of these compounds for antitumor activities, highlighting the intersection of chemistry and biology in pharmaceutical research (Yang et al., 2020).

Conformational Studies of Oligopeptides

Research into the synthesis of oligopeptides containing heterocyclic α-amino carboxylic acids, such as those derived from pyran compounds, illustrates the broad applicability of pyran derivatives in understanding peptide structure and function. These studies contribute to our knowledge of peptide conformation and could inform the design of new therapeutic peptides (Stoykova et al., 2013).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve examining its interactions with biological molecules and its effects on biological systems .

Safety and Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or to explore its potential uses .

properties

IUPAC Name

(3S,4S)-4-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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